- Photoinduced Volume Transition in Liquid Crystalline Polymer Gels Swollen by a Nematic Solvent, ACS Macro Letters, 2012, 1(11), 1357-1361

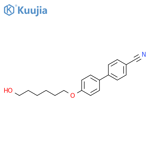

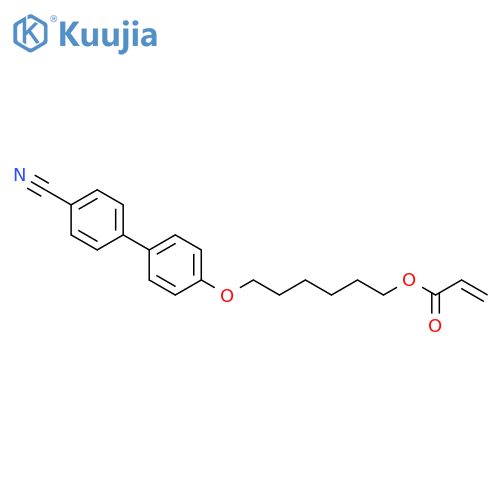

Cas no 89823-23-4 (6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate)

89823-23-4 structure

商品名:6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

CAS番号:89823-23-4

MF:C22H23NO3

メガワット:349.422926187515

MDL:MFCD16293619

CID:1066891

PubChem ID:354333990

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 化学的及び物理的性質

名前と識別子

-

- 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

- 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl

- 6-((4'-cyanobiphenyl)-4-yloxy)hexylacrylate

- Acrylic Acid 6-[(4'-Cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl Ester

- 4'-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile

- 6-[(4'-Cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl Acrylate

- 6-(4'-Cyanobiphenyl-4-oxy)hexyl acrylate

- 6-(4'-Cyanobiphenyl-4-yloxy)hexyl acrylate

- CB 6

- 6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate

- A6CB

- IGHSOWSFSFGPAZ-UHFFFAOYSA-N

- OR53136

- 4-cyano-4'-(6-acryloxyhexyloxy)biphenyl

- 6-(4-cyanobiphenyl-4'-yloxy)hexyl acrylate

- 6-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]hexyl 2-propenoate (ACI)

- 4-(6-Acryloyloxyhexyloxy)-4′-cyano-1,1′-biphenyl

- 4′-(6-Acryloyoxyhexyloxy)-4-biphenylcarbonitrile

- 4′-Cyano-4-(6-acryloyloxyhexyloxy)biphenyl

- 6-(4-Cyano-biphenyl-4′-yloxy)hexyl acrylate

- 6-(4′-Cyano-1,1′-biphenyl-4-yloxy)hexyl 2-propenoate

- 6-(4′-Cyanobiphenyl-4-oxy)hexyl acrylate

- 6-(4′-Cyanobiphenyl-4-yloxy)hexyl acrylate

- A 6CB

- A 6OCB

- 6-[(4 inverted exclamation mark -Cyano-4-biphenylyl)oxy]hexyl Acrylate

- 6-[4-(4-cyanophenyl)phenoxy]hexyl Prop-2-enoate

- 6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexylacrylate

- BS-51468

- MFCD16293619

- A2986

- SY055547

- SCHEMBL103263

- DB-317864

- RM0230

- 89823-23-4

- F16514

- CS-0167377

-

- MDL: MFCD16293619

- インチ: 1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2

- InChIKey: IGHSOWSFSFGPAZ-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=CC(C2C=CC(OCCCCCCOC(C=C)=O)=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 349.16800

- どういたいしつりょう: 349.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 11

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 71°C(lit.)

- ふってん: 518.4±45.0 °C at 760 mmHg

- フラッシュポイント: 224.3±18.9 °C

- ようかいど: Insuluble (5.9E-4 g/L) (25 ºC),

- PSA: 59.32000

- LogP: 4.89368

- じょうきあつ: 0.0±1.4 mmHg at 25°C

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H302+H312+H332-H315-H317-H319

- 警告文: P261-P264-P270-P271-P272-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- セキュリティの説明: H302+H312+H332+H315+H317+H319

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238017-250mg |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | 98% | 250mg |

¥47.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238017-25g |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | 98% | 25g |

¥2918.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70095-200mg |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | ≥98% | 200mg |

¥178.0 | 2023-09-05 | |

| abcr | AB482194-5 g |

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate; . |

89823-23-4 | 5g |

€524.80 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y1200101-25g |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | 95% | 25g |

$1080 | 2024-07-23 | |

| Ambeed | A605379-1g |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | 98% | 1g |

$35.0 | 2025-02-20 | |

| Ambeed | A605379-25g |

6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate |

89823-23-4 | 98% | 25g |

$657.0 | 2025-02-20 | |

| abcr | AB482194-1g |

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate; . |

89823-23-4 | 1g |

€116.20 | 2025-02-21 | ||

| 1PlusChem | 1P00GV7K-25g |

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate |

89823-23-4 | 98% | 25g |

$542.00 | 2024-04-20 | |

| A2B Chem LLC | AH86144-5g |

4'-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile |

89823-23-4 | 98% | 5g |

$108.00 | 2024-04-19 |

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 1 h, cooled; 5 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt

リファレンス

- Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths, Liquid Crystals, 2021, 48(2), 168-181

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ; 15 h, rt → 100 °C

リファレンス

- Programmable 3D Shape-Change Liquid Crystalline Elastomer Based on a Vertically Aligned Monodomain with Cross-link Gradient, ACS Applied Materials & Interfaces, 2019, 11(51), 48393-48401

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ; 12 h, heated

リファレンス

- Electro-optical property and stability of liquid crystal physical gels controlled by copolymerization, Reactive & Functional Polymers, 2018, 131, 44-55

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1 h, 0 °C; 12 h, rt

リファレンス

- Amphiphilic Cross-Linked Liquid Crystalline Fluoropolymer-Poly(ethylene glycol) Coatings for Application in Challenging Conditions: Comparative Study between Different Liquid Crystalline Comonomers and Polymer Architectures, ACS Applied Materials & Interfaces, 2016, 8(49), 33386-33393

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 12 h, rt

リファレンス

- Poly(propyleneimine) Dendrimers Peripherally Modified with Mesogens, Macromolecules, 1999, 32(20), 6578-6586

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Dichloromethane ; 30 min, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

リファレンス

- TFFH as an excellent reagent for acylation of alcohols, thiols and dithiocarbamates, Synthesis, 2004, (15), 2485-2492

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 12 h, cooled

リファレンス

- Noncovalent functionalization of graphene with pyrene-terminated liquid crystalline polymer, Composites, 2015, 72, 32-39

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 14 h, rt

リファレンス

- Mesogenic polyelectrolyte gels absorb organic solvents and liquid crystalline molecules, Polymers (Basel, 2016, 8(4), 148/1-148/10

合成方法 10

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

リファレンス

- Formation and properties of liquid crystalline supramolecules with anisotropic fluorescence emission, Polymer Chemistry, 2014, 5(7), 2567-2573

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Raw materials

- [1,1'-Biphenyl]-4-carbonitrile, 4'-[(6-bromohexyl)oxy]-

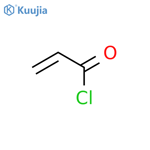

- Acryloyl chloride

- [1,1'-Biphenyl]-4-carbonitrile, 4'-[(6-hydroxyhexyl)oxy]-

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Preparation Products

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate サプライヤー

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

(CAS:89823-23-4)6-((4'-cyanobiphenyl)-4-yloxy)hexylacrylate

注文番号:PLC-025

在庫ステータス:In stock

はかる:Gram-Ton

清らかである:95%

最終更新された価格情報:Wednesday, 16 October 2024 11:29

価格 ($):Enquiry

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

89823-23-4 (6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 4770-00-7(3-cyano-4-nitroindole)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89823-23-4)6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

清らかである:99%

はかる:25g

価格 ($):591.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:89823-23-4)6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ